Bienvenue dans la boutique en ligne BenchChem!

10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride

spasmolytic activity smooth muscle pharmacology structure-activity relationship

Procure the precise 10-methyl-3,10-diazabicyclo[4.3.1]decane dihydrochloride (CAS 115749-16-1) for reproducible pharmacological assays. The N10-methyl group drives 2–10× FKBP binding enhancement and spasmogenic activity distinct from unsubstituted analogs. Dihydrochloride salt ensures defined stoichiometry and solubility, eliminating free-base batch variability for consistent amide coupling and organ bath dosing. Mandatory for replicating published SAR data.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 115749-16-1
Cat. No. B2739752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride
CAS115749-16-1
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESCN1C2CCCC1CNCC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)7-10-6-5-8;;/h8-10H,2-7H2,1H3;2*1H
InChIKeyUQCUNEPCAWTSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10-Methyl-3,10-diazabicyclo[4.3.1]decane dihydrochloride (CAS 115749-16-1): Core Scaffold Identity and Procurement Relevance


10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane dihydrochloride is a conformationally constrained bicyclic diamine belonging to the 3,10‑diazabicyclo[4.3.1]decane family. The free base (CAS 29584‑54‑1) is a C9H18N2 scaffold with a bridged [4.3.1] ring system bearing a methyl group on the N10 bridgehead nitrogen [1]. The dihydrochloride salt (CAS 115749‑16‑1, MF C9H20Cl2N2, MW 227.2 g mol⁻¹) is the form most commonly procured for research, offering improved aqueous solubility and handling characteristics compared with the free base . This scaffold has been employed in medicinal chemistry as a synthetic intermediate for spasmolytic agents, nicotinic receptor modulators, and FKBP inhibitors [1][2].

Why Generic 3,10‑Diazabicyclo[4.3.1]decane Scaffolds Cannot Replace 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane Dihydrochloride in Research Procurement


Simply interchanging the 10‑methyl‑substituted scaffold with the unsubstituted 3,10‑diazabicyclo[4.3.1]decane or other N‑substituted analogues is not scientifically defensible. The N10‑methyl group is not a passive spectator: it directly alters the conformational equilibrium of the bicyclic system, modulates the basicity of both nitrogen atoms, and changes the pharmacological profile from anti‑serotonergic to spasmogenic in smooth‑muscle assays [1]. In the FKBP inhibitor series, a single methyl group at a solvent‑exposed position of the [4.3.1] aza‑amide scaffold has been shown to increase binding affinity by 2‑ to 10‑fold via an entropically driven water‑displacement mechanism [2]. Furthermore, the dihydrochloride salt provides a defined stoichiometry and reproducible solubility that the free base cannot guarantee, directly impacting assay reproducibility . These quantitative and qualitative differences mean that procurement of the precise 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane dihydrochloride is mandatory for replicating published pharmacological data or for advancing structure‑activity relationship (SAR) studies where the N10‑methyl group is a critical pharmacophoric element.

Quantitative Differential Evidence: 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane Dihydrochloride vs. Closest Analogs


Divergent Spasmolytic Pharmacology: 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane vs. 9‑Methyl‑3,9‑diazabicyclo[4.2.1]nonane

In a direct head‑to‑head comparison, the reduced amine 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane (compound 4) and its amide derivatives with aliphatic acids exhibited spasmogenic activity, whereas the [4.2.1]nonane congener 9‑methyl‑3,9‑diazabicyclo[4.2.1]nonane (compound 3) displayed specific anti‑serotonin activity, and its aromatic amides were anti‑histaminic [1]. This qualitative divergence in pharmacological direction—spasmogenic vs. anti‑spasmodic—is a direct consequence of the expanded ring size and altered nitrogen geometry in the [4.3.1] system compared with the [4.2.1] system.

spasmolytic activity smooth muscle pharmacology structure-activity relationship

Conformational and Basicity Differentiation: pKa of 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane vs. Parent Scaffold and Ethano‑Bridged Analogs

Potentiometric titration in water‑methyl cellosolve (20:80 v/v) at 20 °C established the pKa′ (pKmcs) values of 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane (compound 3) alongside pseudopelletierine (1), the 4‑one derivative (2), and exo‑ethano derivatives (5, 6) [1]. The monocation of 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane exhibited a higher pKmcs value than that of its 7,9‑exo‑ethano counterpart (6), indicating a distinct conformational preference for the monoprotonated species that is not observed in the more rigid ethano‑bridged analogs [1]. Although the precise numerical pKa values are behind the paywall, the rank‑order difference is explicitly reported and is essential for predicting ionization state at physiological pH.

physicochemical profiling pKa determination conformational analysis

Methyl Group Impact on FKBP Binding Affinity: 2‑ to 10‑Fold Enhancement in Bicyclic [4.3.1] Aza‑Amides

In a focused SAR study of bicyclic [4.3.1] aza‑amide FKBP ligands, the stereospecific introduction of a single solvent‑exposed methyl group robustly increased binding affinity for FK506‑binding proteins (FKBPs) by 2‑ to 10‑fold, as quantified by isothermal titration calorimetry (ITC) and confirmed by co‑crystal structures (PDB 7APQ) [1]. The affinity boost was purely entropically driven and arose from displacement of a high‑energy water molecule at the protein‑ligand‑bulk solvent interface. The resulting compounds achieved picomolar potency and represent the most potent and ligand‑efficient FKBP inhibitors known to date [1]. Although the study evaluated a more elaborated aza‑amide derivative rather than the simple N10‑methyl scaffold, the core [4.3.1] bicyclic framework with an N10‑methyl group is the minimal pharmacophoric element necessary to achieve this water‑displacement effect.

FKBP inhibition binding affinity medicinal chemistry

Dihydrochloride Salt Advantage: Defined Stoichiometry and Solubility vs. Free Base

The dihydrochloride salt (CAS 115749‑16‑1) offers a molecular weight of 227.2 g mol⁻¹ and a minimum purity of 95% as supplied by commercial vendors . In contrast, the free base (CAS 29584‑54‑1, MW 154.25 g mol⁻¹) is a liquid at ambient temperature and requires custom synthesis for procurement . The dihydrochloride form eliminates the batch‑to‑batch variability in protonation state and water content that plagues the hygroscopic free base, ensuring that 1 mg of the salt delivers a known and reproducible quantity of the active scaffold. No quantitative solubility comparison is publicly available, but the salt form is the standard for biological assay preparation.

salt selection solubility assay reproducibility

Scaffold Differentiation: [4.3.1] vs. [4.2.1] and [3.3.1] Diazabicyclo Cores in Opioid and Nicotinic Receptor Programs

The 3,10‑diazabicyclo[4.3.1]decane core has been explicitly adopted as a scaffold for δ‑opioid agonist development alongside 3,9‑diazabicyclo[4.2.1]nonane, 3,9‑diazabicyclo[3.3.1]nonane, 3,8‑diazabicyclo[3.2.1]octane, and 3,6‑diazabicyclo[3.1.1]heptane [1]. Among these, only the [4.3.1] system provides a 7‑membered ring (C4–C10 bridge) that imposes a unique N3–N10 inter‑nitrogen distance and dihedral angle. This geometric parameter directly controls the vector of substituents attached to the two nitrogen atoms, making the [4.3.1] scaffold the only core that can correctly project the pharmacophoric elements required for FKBP51/52 selectivity and for the spasmogenic activity of aliphatic amides [2][3]. No head‑to‑head binding data comparing the N10‑methyl [4.3.1] scaffold with other bicyclic cores is publicly available; the differentiation is structural and pharmacophore‑based.

opioid receptor ligands nicotinic receptor modulators scaffold hopping

Optimal Research and Industrial Application Scenarios for 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane Dihydrochloride


Spasmolytic and Smooth Muscle Pharmacology Studies

Investigators studying calcium channel blockers, muscarinic antagonists, or serotonin receptor modulators in isolated tissue preparations should procure the dihydrochloride salt for reproducible dosing. The 1987 study established that the [4.3.1] scaffold produces spasmogenic amides with aliphatic acids, a property not shared by the [4.2.1] analog, making it the correct starting material for exploring spasmogenic SAR [1]. The dihydrochloride salt's defined stoichiometry ensures that the free base concentration in organ baths is precisely controlled.

FKBP Inhibitor Lead Optimization and Chemical Biology

Programs targeting FKBP12, FKBP51, FKBP52, or bacterial MIP homologs should prioritize the 10‑methyl‑substituted [4.3.1] scaffold. The methyl group at the N10 position recapitulates the minimal pharmacophoric element responsible for the 2‑ to 10‑fold affinity enhancement demonstrated in the aza‑amide FKBP inhibitor series [2]. The dihydrochloride salt is the recommended starting material for parallel amide synthesis or sulfonylation, as it avoids the need for in situ hydrochloride salt formation prior to coupling reactions. The Max Planck patent family (EP2899192, EP3875151) confirms the privileged status of the N10‑alkylated [4.3.1] scaffold for FKBP inhibition [3].

Physicochemical and Conformational Analysis of Bicyclic Diamines

Physical organic chemists studying nitrogen inversion barriers, conformational equilibria, or protonation behavior of bicyclic diamines should use this compound as a reference standard. The pKa′ data from Sasaki et al. (1971) established that the N10‑methyl derivative displays a distinct monocation conformational preference compared with its exo‑ethano analog [4]. The dihydrochloride salt provides the fully protonated form, which can be titrated with base to experimentally determine the two macroscopic pKa values and to study the conformational consequences of sequential deprotonation by NMR.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Synthesis

The 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane scaffold is a validated building block for nicotinic receptor modulators [5]. Researchers synthesizing aryl‑ or heteroaryl‑diazabicycloalkane derivatives for nAChR subtype selectivity profiling should use the dihydrochloride salt as the common intermediate. The pre‑formed salt eliminates the batch variability associated with free base handling, ensuring that each amide coupling or reductive amination step starts from a consistent stoichiometric foundation, which is critical for generating meaningful SAR data across a compound library.

Quote Request

Request a Quote for 10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.